3-Nitrophenacyl thiocyanate
Overview
Description
3-Nitrophenacyl thiocyanate is an organic compound that belongs to the class of nitrophenyl thiocyanates This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, an oxoethyl group (-CO-CH2-), and a thiocyanate group (-SCN)
Mechanism of Action
Target of Action
3-Nitrophenacyl Thiocyanate is an organic compound that is commonly used as a chemical reagent and raw material It is known to be used in organic synthesis for photochemical reactions and photosensitizing reactions .
Mode of Action
It is known to be involved in photochemical reactions and photosensitizing reactions . In these reactions, the compound may interact with its targets, leading to changes at the molecular level. More research is needed to fully understand the specific interactions and resulting changes.
Biochemical Pathways
Thiocyanates, such as this compound, are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules
Pharmacokinetics
Elimination is mainly renal . These properties may impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
It is known to be used in organic synthesis for photochemical reactions and photosensitizing reactions . These reactions could potentially lead to various molecular and cellular effects, depending on the specific targets and reaction conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, low-temperature, and well-ventilated place, away from fire sources and oxidizers . It may be irritating to the eyes, skin, and mucous membranes, and may be toxic to biological systems . Therefore, appropriate personal protective equipment, such as laboratory gloves, goggles, and lab coats, should be worn when handling this compound .
Biochemical Analysis
Biochemical Properties
2-(3-Nitrophenyl)-2-oxoethyl thiocyanate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been found to interact with resuscitation promoting factors (Rpfs), which are proteins involved in the reactivation of dormant cells in mycobacteria . The compound inhibits the enzymatic activity of Rpfs, thereby preventing the resuscitation of dormant mycobacterial cells. This interaction is crucial for understanding the potential of 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate as an antimicrobial agent.
Cellular Effects
The effects of 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate on various cell types and cellular processes are profound. It influences cell function by inhibiting the resuscitation of dormant mycobacterial cells, which is essential for controlling infections caused by Mycobacterium tuberculosis . Additionally, the compound affects cell signaling pathways and gene expression by modulating the activity of Rpfs. This modulation can lead to changes in cellular metabolism, further impacting the overall function of the cells.
Molecular Mechanism
At the molecular level, 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of Rpfs, inhibiting their enzymatic activity and preventing the hydrolysis of peptidoglycan in the bacterial cell wall . This inhibition disrupts the resuscitation process of dormant mycobacterial cells, thereby reducing their ability to reactivate and cause infection. Additionally, the compound may influence gene expression by altering the transcriptional activity of genes involved in the resuscitation process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on Rpfs, leading to sustained suppression of mycobacterial resuscitation . The stability and efficacy of the compound may vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate vary with different dosages in animal models. At lower doses, the compound effectively inhibits the resuscitation of dormant mycobacterial cells without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to host tissues and organs. Threshold effects have been identified, indicating the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
2-(3-Nitrophenyl)-2-oxoethyl thiocyanate is involved in specific metabolic pathways, particularly those related to the inhibition of Rpfs. The compound interacts with enzymes and cofactors involved in the resuscitation process, leading to changes in metabolic flux and metabolite levels . These interactions can alter the overall metabolic state of the cells, contributing to the compound’s inhibitory effects on mycobacterial resuscitation.
Transport and Distribution
Within cells and tissues, 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its inhibitory effects on Rpfs . The distribution of the compound may vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound effectively interacts with its target biomolecules, such as Rpfs, to exert its inhibitory effects on mycobacterial resuscitation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenacyl thiocyanate typically involves the reaction of 3-nitrobenzaldehyde with thiocyanate salts under specific conditions. One common method involves the use of potassium thiocyanate (KSCN) in the presence of an acid catalyst, such as hydrochloric acid (HCl), to facilitate the formation of the thiocyanate group. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenacyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-(3-aminophenyl)-2-oxoethyl thiocyanate.
Substitution: Formation of various substituted thiocyanate derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitrophenacyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins. It has shown activity against certain bacterial strains, making it a candidate for antimicrobial research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoylphenyl thiocyanate
- 4-Benzoylphenyl thiocyanate
- 2-Nitrophenyl thiocyanate
Uniqueness
3-Nitrophenacyl thiocyanate is unique due to the presence of both the nitro and thiocyanate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c10-6-15-5-9(12)7-2-1-3-8(4-7)11(13)14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKJWLHODKUEJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407659 | |
Record name | 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-22-9 | |
Record name | Thiocyanic acid, 2-(3-nitrophenyl)-2-oxoethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6097-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-NITROPHENYL)-2-OXOETHYL THIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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